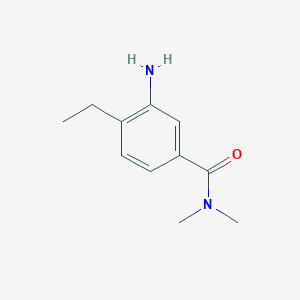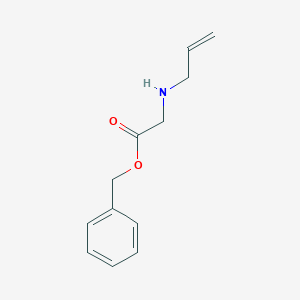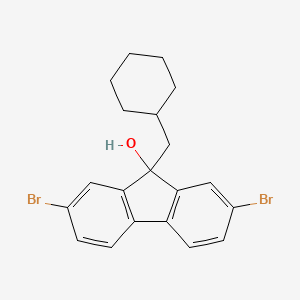![molecular formula C10H8ClN7 B13881693 5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B13881693.png)
5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Vorbereitungsmethoden
The synthesis of 5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine derivatives under specific conditions. For instance, the reaction may involve the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the cyclization process. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its biological activities, this compound is being explored as a potential therapeutic agent for the treatment of diseases such as cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets within cells. For instance, it has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of cell cycle progression and the activation of apoptotic signaling cascades .
Vergleich Mit ähnlichen Verbindungen
5-(6-Chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: A similar compound with a different substitution pattern, often used in the development of kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with a triazole ring, known for its potent biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H8ClN7 |
|---|---|
Molekulargewicht |
261.67 g/mol |
IUPAC-Name |
5-(6-chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H8ClN7/c1-18-8-6(4-15-18)7(16-9(11)17-8)5-2-13-10(12)14-3-5/h2-4H,1H3,(H2,12,13,14) |
InChI-Schlüssel |
ZXZVPJWUDQIFLX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NC(=NC(=C2C=N1)C3=CN=C(N=C3)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


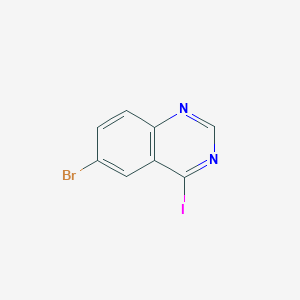
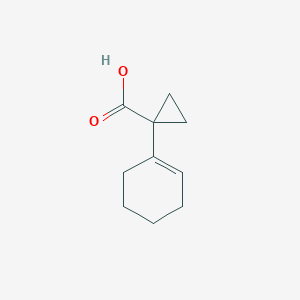
![5-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13881618.png)
![1-propan-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13881620.png)

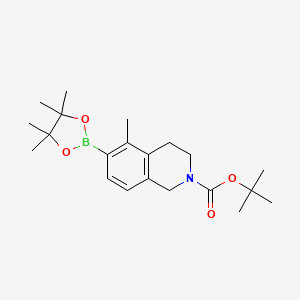
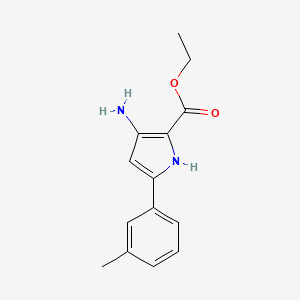
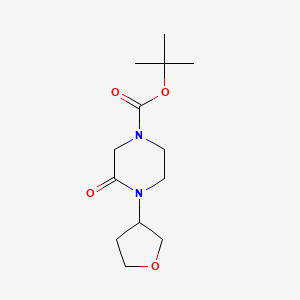
![Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13881669.png)
![[5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol](/img/structure/B13881670.png)

